Z-Ser-thr-ome
Overview
Description
Z-Ser-thr-ome, also known as methyl (2S,3R)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoyl]amino]-3-hydroxybutanoate, is a compound with the molecular formula C16H22N2O7 and a molecular weight of 354.36 g/mol . It is a white fine flowing powder that is used primarily in research and development .
Scientific Research Applications
Z-Ser-thr-ome has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a model compound for drug discovery.
Industry: It is employed in the production of various biochemical assays and diagnostic kits.
Mechanism of Action
Target of Action
Z-Ser-Thr-OMe is a metalloprotease inhibitor . It primarily targets serine, threonine, and aspartic acid proteases , which are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds. These proteases play crucial roles in various biological processes, including digestion, immune response, cell cycle progression, and apoptosis.
Mode of Action
This compound inhibits the proteolytic activity of serine, threonine, and aspartic acid proteases by binding to their active sites . This binding prevents these enzymes from interacting with their substrates, thereby inhibiting their ability to catalyze the breakdown of proteins.
Biochemical Pathways
The inhibition of serine, threonine, and aspartic acid proteases by this compound can affect multiple biochemical pathways. For instance, these proteases are involved in the regulation of insulin signaling . By inhibiting these proteases, this compound could potentially impact the insulin signaling pathway, which plays a crucial role in regulating glucose homeostasis .
Pharmacokinetics
The compound’s molecular weight (35436 g/mol) and its physical form as a white fine flowing powder could provide some insights into its potential bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of serine, threonine, and aspartic acid proteases by this compound can lead to a decrease in protein breakdown, potentially affecting various cellular processes. For example, it could impact neuronal insulin signaling, which is crucial for many neuronal processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s storage temperature (0 - 8°C) suggests that it may be sensitive to temperature changes. Furthermore, the compound’s stability and efficacy could also be affected by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Z-Ser-thr-ome plays a crucial role in biochemical reactions, particularly in the phosphorylation of serine and threonine residues by kinases. It interacts with enzymes such as serine/threonine kinases, which transfer a phosphate group from ATP to the hydroxyl group of serine or threonine residues in the peptide. This phosphorylation event can be detected and measured using various biochemical assays, including fluorescence-based methods . The interaction between this compound and kinases is highly specific, allowing for precise studies of kinase activity and inhibition.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for kinases involved in cell signaling pathways. When phosphorylated, it can affect downstream signaling events, leading to changes in gene expression, cellular metabolism, and other cellular functions. For example, the phosphorylation of this compound by specific kinases can activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis . These effects are crucial for understanding the role of kinases in cellular processes and for developing targeted therapies.
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and binding by serine/threonine kinases. The kinase transfers a phosphate group from ATP to the serine or threonine residue in this compound, resulting in its phosphorylation. This phosphorylation event can alter the conformation and activity of the peptide, affecting its interactions with other biomolecules . Additionally, the phosphorylated form of this compound can be recognized by specific proteases or binding proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of this compound is crucial for its effectiveness in biochemical assays, and it is typically stored under conditions that prevent degradation . Over time, the phosphorylated form of this compound may undergo dephosphorylation or other modifications, affecting its activity and interactions with biomolecules. Long-term studies in vitro and in vivo can provide insights into the stability and persistence of this compound’s effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in kinase activity and downstream signaling pathways. Threshold effects may be observed, where a certain concentration of this compound is required to elicit a measurable response . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein phosphorylation and signal transduction. It interacts with enzymes such as serine/threonine kinases and phosphatases, which regulate its phosphorylation state . These interactions can influence metabolic flux and the levels of various metabolites, affecting overall cellular metabolism. Understanding the metabolic pathways involving this compound can provide insights into its role in cellular processes and its potential as a therapeutic target.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For example, this compound may be transported into the cytoplasm or nucleus, where it can interact with kinases and other biomolecules involved in signal transduction. The distribution of this compound within cells can influence its activity and effectiveness in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, this compound may be localized to the cytoplasm, where it can interact with cytoplasmic kinases, or to the nucleus, where it can influence nuclear signaling pathways . The localization of this compound can affect its activity and function, making it an important factor to consider in experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ser-thr-ome involves the protection of serine and threonine residues with a benzyloxycarbonyl (Cbz) group. The reaction typically proceeds through the following steps:
Protection of Serine and Threonine: The hydroxyl groups of serine and threonine are protected using a benzyloxycarbonyl group.
Coupling Reaction: The protected serine and threonine are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting groups under mild acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-throughput screening techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Z-Ser-thr-ome undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups yields ketones or aldehydes, while reduction of the carbonyl groups yields alcohols .
Comparison with Similar Compounds
Similar Compounds
Z-Thr-OMe: Methyl (2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate.
Z-Ser-OMe: Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
Uniqueness
Z-Ser-thr-ome is unique due to its dual hydroxyl groups on both serine and threonine residues, which allows for more versatile chemical modifications and interactions. This dual functionality makes it a valuable tool in studying complex biochemical pathways and developing novel therapeutic agents .
Properties
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)/t10-,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKCRHIRFPGAE-WXHSDQCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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